molecular formula C16H32O2 B3044209 Hexadecanoic-7,7,8,8-D4 acid CAS No. 75736-49-1

Hexadecanoic-7,7,8,8-D4 acid

Cat. No.: B3044209
CAS No.: 75736-49-1
M. Wt: 260.45 g/mol
InChI Key: IPCSVZSSVZVIGE-YQUBHJMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexadecanoic-7,7,8,8-D4 acid, also known as palmitic acid-7,7,8,8-D4, is an isotopically labeled fatty acid. It is a deuterated form of hexadecanoic acid, where four hydrogen atoms at positions 7 and 8 are replaced by deuterium atoms. This compound is primarily used in research settings due to its unique isotopic labeling, which allows for detailed studies in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexadecanoic-7,7,8,8-D4 acid typically involves the deuteration of hexadecanoic acid. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms at the desired positions .

Industrial Production Methods

While the industrial production of this compound is not as common as its laboratory synthesis, it can be scaled up using similar methods. The key to industrial production lies in optimizing the reaction conditions to achieve high yields and purity. This involves precise control over temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

Hexadecanoic-7,7,8,8-D4 acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hexadecanoic-7,7,8,8-D4 acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Chemistry: Used as a tracer in mass spectrometry and nuclear magnetic resonance (NMR) studies to investigate reaction mechanisms and metabolic pathways.

    Biology: Employed in studies of lipid metabolism and fatty acid biosynthesis.

    Medicine: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of fatty acids.

    Industry: Applied in the development of deuterated drugs and other specialized chemical products

Mechanism of Action

The mechanism of action of Hexadecanoic-7,7,8,8-D4 acid is similar to that of its non-deuterated counterpart, hexadecanoic acid. It interacts with various enzymes and receptors involved in lipid metabolism. The deuterium atoms provide a unique advantage by allowing researchers to track the compound’s behavior and interactions more precisely using techniques like mass spectrometry and NMR .

Comparison with Similar Compounds

Hexadecanoic-7,7,8,8-D4 acid can be compared with other deuterated fatty acids such as:

The uniqueness of this compound lies in its specific isotopic labeling, which provides distinct advantages in tracing and studying metabolic pathways and reaction mechanisms.

Properties

IUPAC Name

7,7,8,8-tetradeuteriohexadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i9D2,10D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCSVZSSVZVIGE-YQUBHJMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCCCC)C([2H])([2H])CCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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